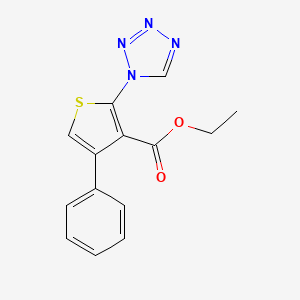

ethyl 4-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

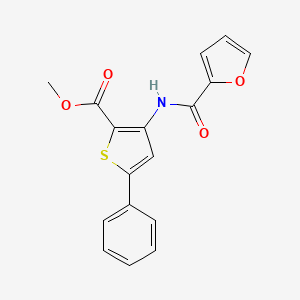

Ethyl 4-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylate (ETC) is an organic compound that is widely used in research laboratories for a variety of purposes. It is a colorless, odorless, crystalline solid with a molecular weight of 347.4 g/mol. ETC has been extensively studied due to its unique properties, which make it an ideal choice for many scientific applications.

Scientific Research Applications

- Anticancer Properties : Thiophene-containing molecules have demonstrated anticancer effects. Researchers explore their use as potential chemotherapeutic agents, targeting specific cancer pathways .

- Anti-Inflammatory Activity : Some thiophene-based compounds exhibit anti-inflammatory properties, making them relevant for drug development .

- Antimicrobial Effects : Thiophenes have been investigated for their antimicrobial activity against bacteria, fungi, and other pathogens .

- Antihypertensive and Anti-Atherosclerotic Properties : Certain thiophene derivatives may contribute to managing hypertension and atherosclerosis .

Material Science and Electronics

Thiophenes play a crucial role in material science and electronics:

- Organic Semiconductors : Thiophene derivatives are essential components in organic semiconductors, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Corrosion Inhibitors : Industrial applications benefit from thiophene-based compounds as effective corrosion inhibitors .

Chemical Synthesis and Functionalization

Thiophenes serve as versatile building blocks for constructing heterocyclic systems:

- Multicomponent Synthesis : Researchers have synthesized various thiophene derivatives through multistep reactions, exploring their antibacterial, anti-TB, and anticancer properties .

- Conjugated Nitrosoalkenes and Azoalkenes : These compounds act as electron-deficient heterodienes in hetero-Diels−Alder reactions and Michael-type acceptors in 1,4-addition reactions .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Read more Synthesis of New 4- [ {2′- (2H-Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives through multistep reaction and studied their antibacterial, anti-TB and anticancer (A549) applications with molecular docking studies. (2023). Russian Journal of Organic Chemistry, 59(8), 1338–1345. Read more Conjugated nitrosoalkenes and azoalkenes as versatile building blocks for the construction and functionalization of heterocyclic systems. (2022). Molecules, 27(1), 1338. Read more

Mechanism of Action

Target of Action

It’s known that tetrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.

Result of Action

Some synthesized compounds with tetrazole showed a significant zone of inhibition, indicating potential antimicrobial activity .

Action Environment

The chemical properties of tetrazoles, such as their electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure , could potentially be influenced by environmental factors.

properties

IUPAC Name |

ethyl 4-phenyl-2-(tetrazol-1-yl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-2-20-14(19)12-11(10-6-4-3-5-7-10)8-21-13(12)18-9-15-16-17-18/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGCIEFKNPAEFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523820.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B6523842.png)

![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide](/img/structure/B6523851.png)

![ethyl 4-[2-({3-[(4-{[(furan-2-yl)methyl]carbamoyl}cyclohexyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6523864.png)

![ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate](/img/structure/B6523882.png)

![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523912.png)

![methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B6523914.png)

![N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B6523928.png)